3-[(Benzyloxy)methyl]-3-(bromomethyl)bicyclo[3.1.0]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Benzyloxy)methyl]-3-(bromomethyl)bicyclo[310]hexane is a complex organic compound with the molecular formula C15H19BrO It is characterized by a bicyclic structure, which includes a benzyl ether and a bromomethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Benzyloxy)methyl]-3-(bromomethyl)bicyclo[3.1.0]hexane typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a (3 + 2) annulation reaction of cyclopropenes with aminocyclopropanes.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl alcohol derivative reacts with the bicyclic core.
Bromomethylation: The final step involves the bromomethylation of the compound, typically using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Industrial Production Methods
While the compound is mainly synthesized for research purposes, industrial production methods would likely involve scaling up the above synthetic routes with optimizations for yield and purity. This could include continuous flow reactions and the use of more efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Benzyloxy)methyl]-3-(bromomethyl)bicyclo[3.1.0]hexane undergoes several types of chemical reactions:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the bicyclic core.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and thiols.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Products include azides, nitriles, and thioethers.
Oxidation: Products include benzaldehyde and benzoic acid.
Reduction: Products include the de-brominated bicyclic compound.
Wissenschaftliche Forschungsanwendungen
3-[(Benzyloxy)methyl]-3-(bromomethyl)bicyclo[3.1.0]hexane has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of complex molecules with potential therapeutic properties.
Organic Synthesis: The compound is used in the development of new synthetic methodologies and the study of reaction mechanisms.
Biological Studies: It is used to investigate the interactions of bicyclic compounds with biological targets, such as enzymes and receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-[(Benzyloxy)methyl]-3-(bromomethyl)bicyclo[3.1.0]hexane depends on its application:
In Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting or modulating their activity.
In Organic Synthesis: It acts as a reactive intermediate, participating in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(Benzyloxy)methyl]-3-(chloromethyl)bicyclo[3.1.0]hexane
- 3-[(Benzyloxy)methyl]-3-(iodomethyl)bicyclo[3.1.0]hexane
- 3-[(Benzyloxy)methyl]-3-(hydroxymethyl)bicyclo[3.1.0]hexane
Uniqueness
3-[(Benzyloxy)methyl]-3-(bromomethyl)bicyclo[3.1.0]hexane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromine atom is more reactive in nucleophilic substitution reactions, making this compound particularly useful in synthetic applications.
Eigenschaften
Molekularformel |
C15H19BrO |
---|---|
Molekulargewicht |
295.21 g/mol |
IUPAC-Name |
3-(bromomethyl)-3-(phenylmethoxymethyl)bicyclo[3.1.0]hexane |
InChI |
InChI=1S/C15H19BrO/c16-10-15(7-13-6-14(13)8-15)11-17-9-12-4-2-1-3-5-12/h1-5,13-14H,6-11H2 |
InChI-Schlüssel |
JGLCFZQEWGOHAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C1CC(C2)(COCC3=CC=CC=C3)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.